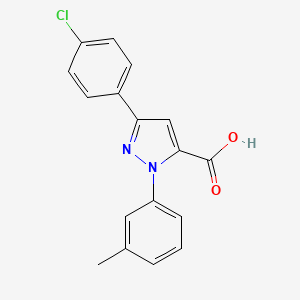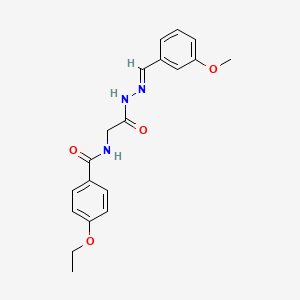![molecular formula C17H15Cl2N5OS B12018008 N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578001-68-0](/img/structure/B12018008.png)
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un complejo compuesto orgánico conocido por sus diversas aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un grupo diclorofenilo, un anillo de triazol y una porción de piridina, lo que lo convierte en un tema de interés en la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida generalmente implica múltiples pasos, comenzando con la preparación del anillo de triazol. El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado. Los pasos posteriores implican la introducción de los grupos diclorofenilo y piridina a través de reacciones de sustitución nucleofílica. El paso final incluye la formación del enlace acetamida en condiciones controladas, a menudo utilizando anhídrido acético o cloruro de acetilo como reactivos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos por lotes a gran escala, utilizando reactores automatizados para garantizar un control preciso sobre las condiciones de reacción. El uso de reactivos y disolventes de alta pureza es crucial para lograr el rendimiento y la pureza deseados. Se emplean técnicas avanzadas de purificación, como la recristalización y la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) como solvente.
Principales productos
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas, alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, afectando las vías bioquímicas en las que participa la enzima. Los anillos de triazol y piridina juegan un papel crucial en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Conocido por su uso en la síntesis de varios compuestos orgánicos.
Disilanos: Compuestos organosilícicos con propiedades electrónicas únicas.
Unicidad
N-(3,5-diclorofenil)-2-{[4-etil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida destaca por su estructura compleja, que combina múltiples grupos funcionales, lo que permite una reactividad química diversa y actividad biológica.
Propiedades
Número CAS |
578001-68-0 |
|---|---|
Fórmula molecular |
C17H15Cl2N5OS |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-24-16(11-4-3-5-20-9-11)22-23-17(24)26-10-15(25)21-14-7-12(18)6-13(19)8-14/h3-9H,2,10H2,1H3,(H,21,25) |
Clave InChI |
YUAGSFWPGTUECH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017944.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)



![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B12017969.png)

![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol](/img/structure/B12017992.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12017995.png)

![(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12018000.png)

